

Unveiling the Solid-State Architecture of Benzoylpiperidine Carboxylic Acids: A Technical Guide

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Compound of Interest

Compound Name: *1-Benzoylpiperidine-4-carboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, forms the core of numerous therapeutic agents. Its conformational flexibility and ability to be readily functionalized make it a privileged structure in drug design. When coupled with a benzoyl moiety, as in **1-Benzoylpiperidine-4-carboxylic acid**, the resulting molecule presents a unique combination of rigidity and functionality that is of significant interest in the development of novel therapeutics. Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and optimizing drug-receptor interactions.

While the specific crystal structure of **1-Benzoylpiperidine-4-carboxylic acid** is not publicly available in the Cambridge Structural Database (CSD), this guide provides an in-depth analysis of a closely related and structurally significant compound: 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea. The crystallographic data and experimental protocols detailed herein serve as a comprehensive reference for researchers working with similar benzoylpiperidine derivatives.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea, providing a quantitative snapshot of its solid-state conformation.[\[1\]](#)

Parameter	1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea
Empirical Formula	C20H23N3OS
Formula Weight	353.47
Crystal System	Monoclinic
Space Group	P2/c
a (Å)	8.857(7)
b (Å)	20.392(16)
c (Å)	11.953(9)
α (°)	90
β (°)	100.246(3)
γ (°)	90
Volume (Å³)	1881.2(6)
Z	4
Calculated Density (mg/m³)	1.248
Absorption Coefficient (mm⁻¹)	0.184
F(000)	752
Crystal Size (mm)	0.36 x 0.21 x 0.16
Crystal Description	Block
Crystal Color	Colorless
θ Range for data collection (°)	1.52 - 26.0

Experimental Protocols

The determination of a crystal structure is a meticulous process involving several key stages, from synthesis and crystallization to data collection and structure refinement.

Synthesis of 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea

The synthesis of the title compound was achieved through the reaction of benzoylisothiocyanate with 4-amino-N-benzylpiperidine.^[1] This reaction is a common method for the preparation of thiourea derivatives.

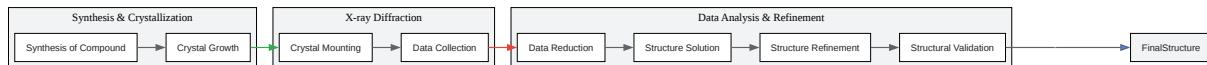
Single-Crystal X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction were grown. The following protocol is representative of the methodology used for the structural determination of piperidine derivatives.^{[1][2]}

- **Crystal Selection and Mounting:** A suitable single crystal was carefully selected under a microscope and mounted on a goniometer head.
- **Data Collection:** X-ray diffraction data were collected using a diffractometer equipped with a suitable radiation source (e.g., Mo K α or Cu K α). The crystal was maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations and improve data quality.
- **Data Reduction:** The collected diffraction data were processed to correct for various experimental factors, such as Lorentz and polarization effects, and an absorption correction was applied.
- **Structure Solution and Refinement:** The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualizing the Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from the initial synthesis to the final structural analysis.

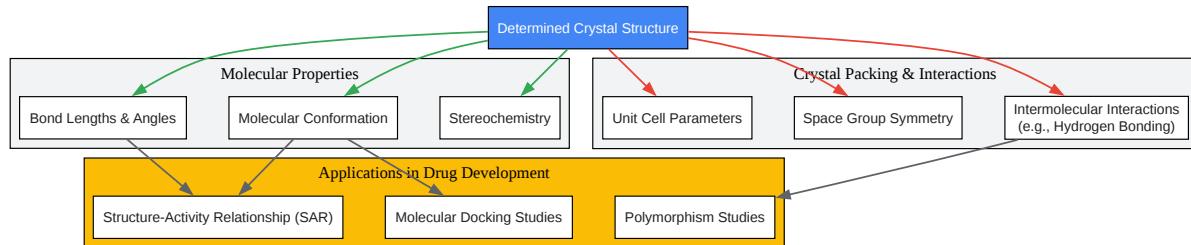


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Caption: Experimental workflow for single-crystal X-ray crystallography.

Logical Relationships in Structural Analysis

The final determined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.



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